molecular formula C14H16ClN3O3S B5878769 2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B5878769
M. Wt: 341.8 g/mol
InChI Key: HIOMYFXLNFKAMU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a methoxymethyl group, and a thiadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. One common approach is to react 4-chlorophenol with an appropriate reagent to form the chlorophenoxy group, which is then further reacted with other chemical groups to build the final structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chlorophenoxy group can be oxidized to form different derivatives.

  • Reduction: : The thiadiazole ring can be reduced to alter its chemical properties.

  • Substitution: : Various functional groups on the molecule can be substituted with other atoms or groups to create new compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the chlorophenoxy group can yield chlorophenoxy acids, while reduction of the thiadiazole ring can produce thiadiazolyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of chlorophenoxy groups on biological systems. It could also serve as a tool for investigating the interactions between thiadiazole derivatives and biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenoxyacetic acid: : A related compound with a similar chlorophenoxy group.

  • 2,4-Dichlorophenoxyacetic acid: : Another related compound with two chlorine atoms on the phenyl ring.

  • Thiadiazole derivatives: : Compounds containing the thiadiazole ring structure.

Uniqueness

2-(4-Chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide stands out due to its combination of chlorophenoxy and thiadiazole groups, as well as the presence of the methoxymethyl group. This unique structure provides it with distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-14(2,21-10-6-4-9(15)5-7-10)12(19)16-13-18-17-11(22-13)8-20-3/h4-7H,8H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOMYFXLNFKAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(S1)COC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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